molecular formula C20H31N3O6S B584412 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea CAS No. 1346598-55-7

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea

Cat. No.: B584412
CAS No.: 1346598-55-7
M. Wt: 441.543
InChI Key: GWUTXPHWFKUPSD-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a urea moiety, and a cyclohexyl ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea typically involves multiple steps The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe final step involves the formation of the urea linkage, which can be achieved using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea is unique due to its combination of a sulfonyl group, a urea moiety, and a cyclohexyl ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-12-11-14-7-9-17(10-8-14)30(27,28)23-18(25)22-15-5-4-6-16(24)13-15/h7-10,15-16,24H,4-6,11-13H2,1-3H3,(H,21,26)(H2,22,23,25)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUTXPHWFKUPSD-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2CCC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.